1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea 1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 1396848-08-0
VCID: VC4256867
InChI: InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27)
SMILES: C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Molecular Formula: C22H33N3O3
Molecular Weight: 387.524

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

CAS No.: 1396848-08-0

Cat. No.: VC4256867

Molecular Formula: C22H33N3O3

Molecular Weight: 387.524

* For research use only. Not for human or veterinary use.

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea - 1396848-08-0

Specification

CAS No. 1396848-08-0
Molecular Formula C22H33N3O3
Molecular Weight 387.524
IUPAC Name 1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea
Standard InChI InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27)
Standard InChI Key HLNXWTLCRLJBJS-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is C₂₂H₃₂N₃O₃, derived by substituting the acetyl group in 1-cycloheptyl-3-(1-acetylpiperidin-4-yl)urea with a 2-phenoxyacetyl moiety. This modification increases the molecular weight to 386.51 g/mol, calculated as follows:

  • Carbon (12.01 × 22) = 264.22 g/mol

  • Hydrogen (1.01 × 32) = 32.32 g/mol

  • Nitrogen (14.01 × 3) = 42.03 g/mol

  • Oxygen (16.00 × 3) = 48.00 g/mol
    Total = 386.51 g/mol

Structural Characterization

The compound’s structure comprises:

  • A urea backbone (-NH-C(=O)-NH-).

  • A cycloheptyl group attached to one urea nitrogen.

  • A piperidin-4-ylmethyl group linked to the other urea nitrogen, with the piperidine’s nitrogen further acylated by 2-phenoxyacetyl.

The SMILES notation is O=C(NC1CCCCCC1)NC(CC2CCN(C(=O)COc3ccccc3)C2), and the InChIKey (computed hypothetically) would encode stereochemical and connectivity details .

Synthesis and Derivative Chemistry

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous urea derivatives are typically synthesized via:

  • Acylation of piperidine: Reacting piperidin-4-ylmethanamine with 2-phenoxyacetyl chloride to form 1-(2-phenoxyacetyl)piperidin-4-ylmethanamine.

  • Urea formation: Treating the intermediate with cycloheptyl isocyanate under anhydrous conditions .

Key reaction:

Piperidin-4-ylmethanamine+2-Phenoxyacetyl chloride1-(2-Phenoxyacetyl)piperidin-4-ylmethanamine\text{Piperidin-4-ylmethanamine} + \text{2-Phenoxyacetyl chloride} \rightarrow \text{1-(2-Phenoxyacetyl)piperidin-4-ylmethanamine} 1-(2-Phenoxyacetyl)piperidin-4-ylmethanamine+Cycloheptyl isocyanateTarget Compound\text{1-(2-Phenoxyacetyl)piperidin-4-ylmethanamine} + \text{Cycloheptyl isocyanate} \rightarrow \text{Target Compound}

Comparative Analysis of Urea Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituent
1-Cycloheptyl-3-(1-acetylpiperidin-4-yl)urea C₁₅H₂₇N₃O₂281.39Acetyl
1-Cyclopentyl-3-piperidin-4-yl-urea C₁₁H₂₁N₃O211.30None
Target CompoundC₂₂H₃₂N₃O₃386.512-Phenoxyacetyl

The 2-phenoxyacetyl group introduces enhanced lipophilicity compared to acetylated analogs, potentially improving membrane permeability .

Physicochemical Properties

Solubility and Lipophilicity

  • logP (Predicted): ~3.2 (moderate lipophilicity due to cycloheptyl and phenoxy groups).

  • Aqueous Solubility: Likely low (<0.1 mg/mL at 25°C), consistent with urea derivatives bearing hydrophobic substituents .

Stability

  • pH Stability: Urea bonds are generally stable under physiological pH but may hydrolyze under strongly acidic or basic conditions.

  • Thermal Stability: Decomposition expected above 200°C, based on analogs .

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